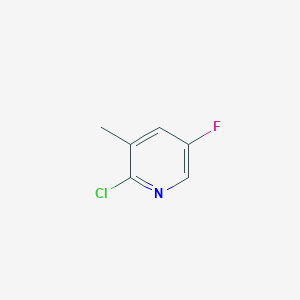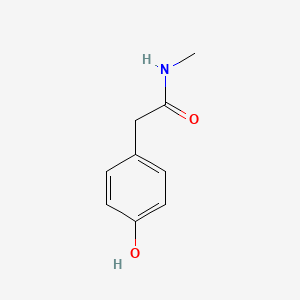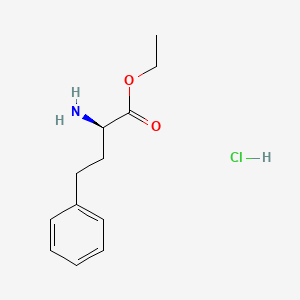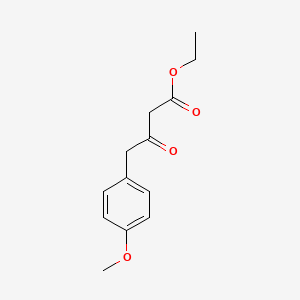
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed. For example, in the photocatalytic oxidation of 4-methoxybenzyl alcohol to p-anisaldehyde, the compound would be dissolved in a suitable solvent and exposed to a photocatalyst under UV light .
- Application : This compound is used in the synthesis of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
- Method of Application : The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours in the presence of concentrated hydrochloric acid .
- Results or Outcomes : The outcome of this reaction is the formation of 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4 .
4-Methoxyphenethyl isocyanate
4-Methoxybenzyl alcohol
1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
Triazole-Pyrimidine Hybrids
Ethyl (4-methoxyphenyl)acetate
4-Methoxybenzyl alcohol
- Application : Triazole-Pyrimidine hybrids have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are considered for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Method of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Among the 14 synthesized compounds, ZA3-ZA5, ZB2-ZB6, and intermediate S5 showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. From 14 compounds, six ( ZA2 to ZA6 and intermediate S5) exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
- Application : This compound is used as a reagent for various chemical organic reactions .
- Method of Application : The specific method of application would depend on the reaction being performed .
- Results or Outcomes : The outcomes of these reactions can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
- Application : This compound is used in the preparation of semiconductors, nanosheets, and nanocrystals. It’s also used as a reagent for various chemical organic reactions, such as in the synthesis of quinolines . Additionally, it’s used as a fragrance and flavorant .
- Method of Application : The specific method of application would depend on the reaction or process being performed .
- Results or Outcomes : The outcomes of these applications can vary widely, from the creation of new materials with unique properties to the synthesis of complex organic molecules .
Triazole-Pyrimidine Hybrids
Ethyl (4-methoxyphenyl)acetate
4-Methoxybenzyl alcohol
Eigenschaften
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)9-11(14)8-10-4-6-12(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEJIZHZTDVNRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566099 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
CAS RN |
32711-91-4 | |
| Record name | Ethyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


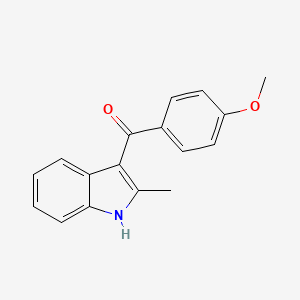
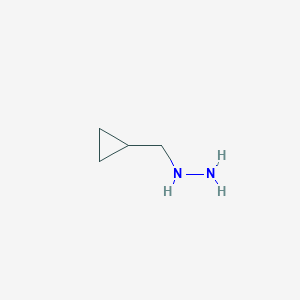
![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)
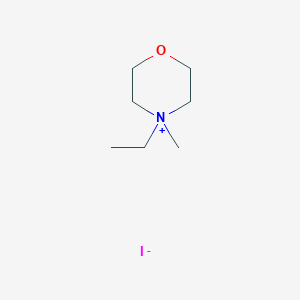
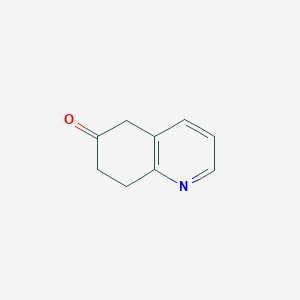
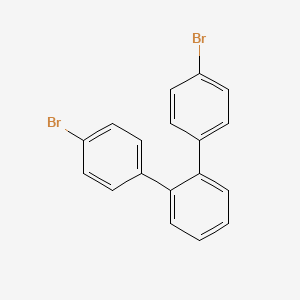
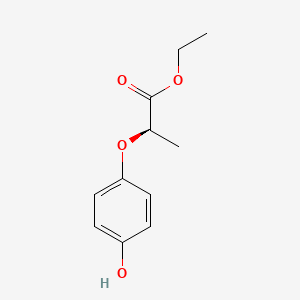
![Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B1590716.png)
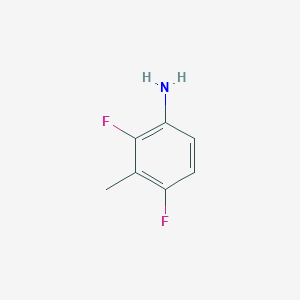
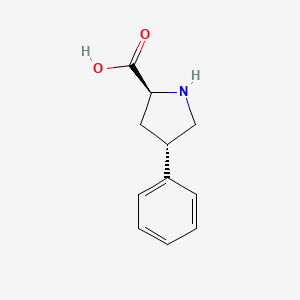
![6-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1590719.png)
